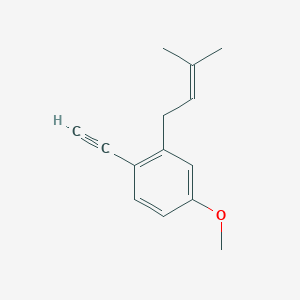
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a substituted benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of an ethynyl group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to specific positions on the benzene ring. Common reagents include halogens and nitrating agents.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with various dienes or azides.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect depends on the specific pathways and targets involved in the biological system under study.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound lacks the substituted butenyl group, resulting in different chemical properties and reactivity.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinoline structure, which imparts distinct biological activities and applications.
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar in structure but with variations in the position and type of substituents, leading to differences in reactivity and applications.
Eigenschaften
CAS-Nummer |
819871-69-7 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3 |
InChI-Schlüssel |
XSUOSKUJAJBSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)OC)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


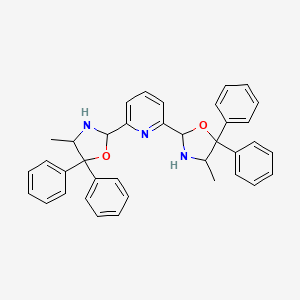
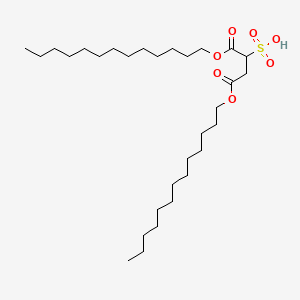
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

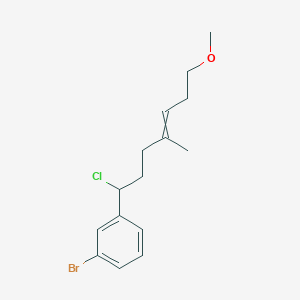
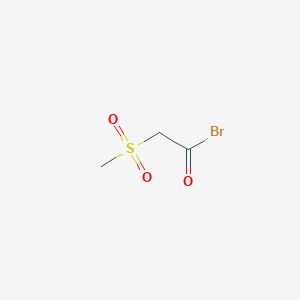
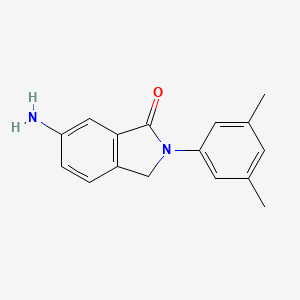
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
